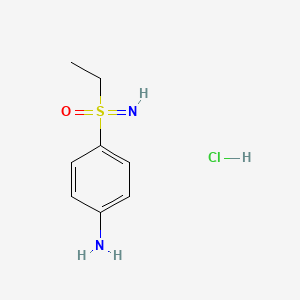
(4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride is a chemical compound with a unique structure that includes an aminophenyl group, an ethyl group, and an imino-l6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride typically involves the reaction of 4-aminophenyl ethyl imino ether hydrochloride with ammonia in ethanol. The reaction is carried out at room temperature for 24 hours, followed by filtration and concentration in vacuo. The mixture is then acidified with hydrochloric acid and purified using absorbent charcoal .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: An organic compound with similar aminophenyl functionality.
4-Aminobenzamidine hydrochloride: Shares the aminophenyl group and hydrochloride salt form.
Thiazolidine derivatives: Contain sulfur and nitrogen atoms in a five-membered ring structure
Uniqueness
(4-Aminophenyl)(ethyl)(imino)-l6-sulfanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13ClN2OS |
|---|---|
Molecular Weight |
220.72 g/mol |
IUPAC Name |
4-(ethylsulfonimidoyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2OS.ClH/c1-2-12(10,11)8-5-3-7(9)4-6-8;/h3-6,10H,2,9H2,1H3;1H |
InChI Key |
ANQGKGWANYMOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















